Flumethasone-d3
Description
Significance of Isotopic Labeling in Chemical and Biological Sciences
Isotopic labeling is a powerful technique used to trace the journey of an atom or molecule through a chemical reaction or a biological system. wikipedia.orgfiveable.me In this method, one or more atoms within a molecule are substituted with their isotope, which has the same number of protons but a different number of neutrons. wikipedia.org These isotopes act as a detectable tag or tracer, allowing scientists to monitor the fate of the labeled substance. creative-proteomics.com The nuclides used for labeling can be stable isotopes, which are non-radioactive, or radioactive isotopes. wikipedia.org
The significance of this technique lies in its ability to provide profound insights into complex processes. By tracking the labeled molecules, researchers can elucidate metabolic pathways, understand reaction mechanisms, and quantify the distribution of substances within an organism or environment. wikipedia.orgcreative-proteomics.comsimsonpharma.com Analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy are employed to detect the presence and location of these isotopic labels. wikipedia.orgdiagnosticsworldnews.com Mass spectrometry, for instance, can differentiate between labeled and unlabeled compounds based on their mass difference, while NMR detects atoms with different gyromagnetic ratios. wikipedia.org
This methodology is foundational in fields like metabolomics, where it helps in mapping the flow (flux) of elements through cellular reactions, and in pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of drugs. diagnosticsworldnews.comnih.gov The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), is particularly advantageous for in vivo studies in humans as it avoids the safety concerns associated with radioactivity. diagnosticsworldnews.com
Role of Deuterated Steroids in Contemporary Research Paradigms
Within the broader field of isotopic labeling, deuterated steroids—steroid molecules where one or more hydrogen atoms have been replaced by deuterium—have become indispensable tools in contemporary research. nih.gov Deuterium is a stable isotope of hydrogen that contains one proton and one neutron, making it heavier than the common hydrogen isotope, protium. simsonpharma.com This increase in mass does not significantly alter the chemical properties of the steroid, allowing it to mimic the behavior of its unlabeled counterpart in biological systems.
The primary application of deuterated steroids is as internal standards for quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). nih.govisotope.com In these methods, a known amount of the deuterated steroid is added to a biological sample (such as blood, urine, or tissue) before processing. Because the deuterated standard has nearly identical chemical and physical properties to the natural (endogenous) steroid being measured, it experiences the same losses during sample extraction and analysis. nih.gov
The mass spectrometer can distinguish between the target steroid and the heavier, deuterated internal standard. nih.gov By comparing the signal intensity of the target analyte to that of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification. isotope.comnih.gov This approach is crucial for:
Pharmacokinetic Studies : Determining the bioavailability and metabolism of steroid drugs. nih.gov
Clinical Diagnostics : Accurately measuring levels of steroid hormones for diagnosing and monitoring diseases. qmx.com
Metabolism Research : Investigating the pathways of steroid synthesis and breakdown. musechem.com
Anti-doping Control : Reliably detecting and quantifying prohibited steroids in athletes.
The use of deuterated steroids allows scientists to differentiate between externally administered (exogenous) and naturally produced (endogenous) steroids, a significant advantage in many research and clinical settings. nih.gov
Overview of Flumethasone-d3 in Scientific Inquiry
This compound is the isotopically labeled form of Flumethasone (B526066), a moderately potent synthetic corticosteroid of the glucocorticoid class. lgcstandards.comwikipedia.orgchemicalbook.com In this compound, three hydrogen atoms in the methyl group at the 16α position have been replaced with deuterium atoms. lgcstandards.comscbt.com This specific labeling creates a molecule that is chemically identical to Flumethasone in its biological activity but is heavier by three mass units.
The primary role of this compound in scientific inquiry is as an internal standard for the quantitative analysis of Flumethasone in various matrices. smolecule.com Its application is particularly vital in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmaceutical research and development. qmx.com By using this compound, analysts can correct for variations in sample preparation and instrument response, ensuring the accuracy and reliability of measurements. nih.gov
Flumethasone itself is an anti-inflammatory agent. chemicalbook.comdrugbank.com Research involving the quantification of Flumethasone, for which this compound serves as a standard, is often related to studying its presence and concentration in various contexts, including pharmaceutical impurity profiling and veterinary medicine research. qmx.comchemicalbook.com
Below is a table detailing the key chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | (6α,11β,16α)-6,9-Difluoro-11,17,21-trihydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione | scbt.com |
| Molecular Formula | C₂₂H₂₅D₃F₂O₅ | lgcstandards.comlgcstandards.com |
| Molecular Weight | 413.47 g/mol | lgcstandards.comlgcstandards.comscbt.com |
| Unlabeled CAS Number | 2135-17-3 | lgcstandards.comlgcstandards.comscbt.com |
| Isotope Type | Deuterium | lgcstandards.comlgcstandards.com |
| Appearance | Off-White to Pale Beige Solid | chemicalbook.com |
| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |
| Storage Temperature | Refrigerator (2-8°C) | chemicalbook.comdoveresearchlab.com |
Properties
Molecular Formula |
C₂₂H₂₅D₃F₂O₅ |
|---|---|
Molecular Weight |
413.47 |
Synonyms |
(6α,11β,16α)-6,9-Difluoro-11,17,21-trihydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione; 6α,9α-Difluoro-16α-(methyl-d3)prednisolone; 6α-Fluorodexamethasone-d3; 6α-Fluorodexamethazone-d3; Anaprime-d3; Aniprime-d3; Aniprome-d3; Cortexillar-d3; Flucort- |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in Steroidal Frameworks
General Principles of Deuterated Steroid Synthesis
The foundational approaches to creating deuterated steroids involve either total synthesis from deuterated precursors or direct exchange reactions on the steroid skeleton. nih.gov The choice of method depends on the desired location of the deuterium (B1214612) atoms, the required isotopic purity, and the complexity of the target molecule.
De novo synthesis involves the construction of the steroid molecule from simpler, often non-steroidal, starting materials. nih.govnih.gov This multi-step approach allows for the precise placement of deuterium atoms by using deuterated building blocks at specific stages of the synthesis. For instance, steroids can be synthesized from precursors like cholesterol or even simpler molecules like ketene. nih.gov While this method offers unparalleled control over the position of the isotopic label, it is often characterized by long, complex reaction sequences, which can make large-scale production challenging and costly. nih.gov The synthesis of steroids and oxysterols can be initiated from cholesterol, which itself can be built up through the mevalonate (B85504) pathway, offering multiple points for isotopic incorporation. nih.gov
Hydrogen/Deuterium (H/D) exchange is a more direct method for producing deuterated steroids. nih.gov This chemical reaction involves replacing a covalently bonded hydrogen atom with a deuterium atom from a deuterium-rich source, such as heavy water (D₂O). wikipedia.org The exchange can be catalyzed by acids, bases, or metals. wikipedia.org
Base-catalyzed H/D exchange is particularly effective for hydrogens on carbon atoms adjacent to a carbonyl group (ketone, aldehyde), known as α-hydrogens. nih.gov The base facilitates the formation of an enolate intermediate, which can then be quenched with a deuterium source. This process is highly selective for these activated positions. nih.gov For α,β-unsaturated carbonyl systems, like those found in many steroids, conjugation allows for the exchange of γ-hydrogens as well. nih.gov Acid-catalyzed exchange is often used for incorporating deuterium into aromatic rings. nih.gov The rate of H/D exchange is significantly influenced by pH, temperature, and the specific structure of the steroid. nih.govyoutube.com
| Method | Principle | Advantages | Disadvantages | Typical Application |
|---|---|---|---|---|
| De Novo Synthesis | Total synthesis from simple, deuterated precursors. nih.gov | High control over label position; can create specifically labeled complex molecules. | Many steps, complex operations, difficult for large-scale synthesis. nih.gov | Preparation of steroids with deuterium in non-exchangeable positions. |
| Hydrogen/Deuterium Exchange | Direct replacement of H with D on an existing steroid molecule. nih.govwikipedia.org | Fewer steps, more direct, suitable for large-scale synthesis. nih.gov | Limited to exchangeable positions (e.g., adjacent to carbonyls); potential for back-exchange. nih.gov | Labeling of steroids at positions activated by functional groups. nih.gov |
Regioselective and Stereoselective Deuteration Strategies
Achieving precision in deuterium labeling requires strategies that control not only if a hydrogen is exchanged but also which hydrogen (regioselectivity) and in what three-dimensional orientation (stereoselectivity). masterorganicchemistry.com
Regioselectivity refers to the preferential reaction at one specific site over other possible sites. In steroid deuteration, this is crucial for creating standards with well-defined labeled positions. For example, using deuterated trifluoroacetic acid catalyzed by t-butyl alcohol allows for the regioselective labeling of estrone (B1671321) and its metabolites at the C-1 position. nih.gov Similarly, metal-catalyzed reactions can achieve high regioselectivity. Homogeneous pincer catalysts based on manganese or iron can selectively deuterate alcohols at either the α-position (Fe) or both the α and β-positions (Mn) using D₂O as the deuterium source. rsc.org
Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com Many reactions in steroid synthesis are stereoselective due to the rigid, complex 3D structure of the steroid nucleus. A key strategy for stereoselective deuteration is the use of deuterated reducing agents. For instance, the reduction of a ketone to a hydroxyl group using sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) introduces a deuterium atom with a specific stereochemistry. researchgate.netnih.govacs.org This approach was used in the synthesis of multiply deuterium-labeled cortisol, where the reduction of an 11-keto group with NaBD₄ was a key step. nih.gov
Advanced Synthetic Protocols for Flumethasone-d3 and Related Analogs
While specific literature detailing the synthesis of this compound is not prevalent, a synthetic strategy can be devised by combining known methods for synthesizing flumethasone (B526066) with established steroid deuteration techniques. google.comhovione.comamericanpharmaceuticalreview.com Flumethasone is a difluorinated glucocorticoid characterized by a 1,4-diene-3-one structure in the A-ring, and fluorine atoms at the 6α and 9α positions. nih.gov
A plausible approach would involve a late-stage H/D exchange on a flumethasone precursor. Given the structure of flumethasone, the hydrogens at C-2, C-4, and C-17 are potentially exchangeable under basic conditions due to the influence of adjacent carbonyl or hydroxyl groups. A more controlled method would involve the reduction of a ketone at a desired position in a precursor molecule using a deuterated reducing agent like NaBD₄. For example, a precursor with a ketone at C-11 could be reduced to introduce deuterium stereoselectively at that position, a strategy used for cortisol. nih.gov
The demand for deuterated steroids as internal standards for clinical and research applications necessitates scalable synthetic methods. sigmaaldrich.com A significant advancement in this area is the development of an ultrasound-assisted microcontinuous process for H/D exchange reactions. nih.gov This method has been used to synthesize various deuterated steroid hormones on a gram scale with high efficiency. nih.gov The protocol boasts high selectivity (up to 98%) and deuterium incorporation (up to 99%) at room temperature, which helps preserve the configuration of the steroid. nih.gov A key advantage of this sustainable approach is the ability to recover and reuse the deuterated solvents through molecular distillation, which significantly reduces costs. nih.gov
Deuterated solvents and reagents are the cornerstones of isotopic labeling. simsonpharma.com In H/D exchange reactions, deuterated solvents like heavy water (D₂O), deuterated methanol (B129727) (MeOD), or deuterated chloroform (B151607) (CDCl₃) serve as the source of the deuterium isotope. nih.govnih.govwikipedia.org The choice of solvent is critical and depends on the solubility of the steroid and the reaction conditions. Care must be taken to handle these solvents in an anhydrous atmosphere to prevent contamination from atmospheric moisture, which would reduce the isotopic enrichment of the final product. eurisotop.com
Deuterated reagents provide a means for introducing deuterium into non-exchangeable positions with high specificity. simsonpharma.com
| Reagent | Formula | Primary Use | Example |
|---|---|---|---|
| Sodium borodeuteride | NaBD₄ | Stereoselective reduction of ketones and aldehydes. nih.gov | Reduction of an 11-keto group to an 11-deutero-11β-hydroxy group in cortisol synthesis. nih.gov |
| Lithium aluminum deuteride | LiAlD₄ | Powerful reduction of esters, carboxylic acids, ketones, and aldehydes. researchgate.net | Introduction of deuterium via reduction in the synthesis of various labeled compounds. researchgate.net |
| Deuterium gas | D₂ | Catalytic deuterogenation of double or triple bonds. simsonpharma.com | Saturation of an alkene to a deuterated alkane. simsonpharma.com |
| Deuterated acids/bases | e.g., DCl, NaOD | Catalysts and deuterium source for H/D exchange reactions. nih.govnih.gov | Base-catalyzed (NaOD in MeOD) exchange of hydrogens alpha to carbonyl groups. nih.gov |
Challenges and Innovations in Deuterated Steroid Synthesis
The strategic incorporation of deuterium into steroidal frameworks is a critical process for producing stable isotope-labeled internal standards essential for mass spectrometry-based analysis and for developing new therapeutic agents with enhanced pharmacokinetic profiles. nih.govnih.gov While the concept of replacing hydrogen with its heavier, non-radioactive isotope, deuterium, is straightforward, the practical synthesis is fraught with challenges. However, ongoing innovations in synthetic chemistry are continuously providing solutions to overcome these hurdles.
The synthesis of deuterated steroids presents considerable challenges rooted in the inherent complexity and stereochemical density of the steroidal backbone. researchgate.net Achieving high levels of deuterium incorporation at specific, desired positions without compromising the structural integrity of the molecule requires sophisticated and carefully controlled synthetic strategies.
A primary difficulty lies in achieving regioselectivity and stereoselectivity . The steroid nucleus contains numerous C-H bonds in similar chemical environments, making it difficult to target a specific position for deuteration. acs.org Traditional methods like acid- or base-catalyzed hydrogen-deuterium exchange often require harsh conditions, which can lead to unwanted side reactions, degradation of the sensitive steroid molecule, or isotopic scrambling, where deuterium atoms migrate to unintended positions. nih.gov For instance, preparing cortisol labeled with four deuterium atoms at chemically stable sites required a multi-step process involving the protection of a side chain and a carbonyl group to direct the exchange and reduction reactions to the desired locations. nih.gov
Another significant challenge is the introduction of multiple deuterium atoms at chemically stable sites to create analogs for metabolic studies. nih.govnih.gov The methods must be robust enough to achieve high isotopic enrichment without sacrificing yield. nih.gov Furthermore, the analysis and characterization of the final deuterated product are non-trivial. Confirming the precise location and number of incorporated deuterium atoms, as well as the isotopic purity, necessitates the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. researchgate.netcolab.ws
In response to these challenges, significant innovations in synthetic methodologies have emerged. These new approaches offer greater precision, control, and efficiency for the deuteration of steroids.
Innovations in this field are largely driven by the need for more precise and efficient synthetic routes. Modern methods focus on the use of milder reagents, catalytic systems, and novel reaction conditions to improve selectivity and yield.
A key area of innovation is the development of selective deuteration techniques . This includes the use of specific deuterating agents in combination with protective group strategies. For example, the synthesis of [6,7,7-²H₃] steroids starts from a Δ⁵-steroid and involves the formation of a 6-oxo-3α,5α-cyclosteroid intermediate. nih.gov This intermediate allows for a base-catalyzed exchange in the presence of deuterium oxide (D₂O) to introduce two deuterium atoms specifically at the C-7 position, followed by reduction with sodium borodeuteride (NaBD₄) to introduce a third deuterium at C-6. nih.gov This method provides excellent control over the labeling pattern.
Reductive deuteration using reagents like sodium borodeuteride is a widely applied technique. researchgate.netscilit.com A facile synthesis of a set of deuterium-labeled steroid 3,6-diols was achieved by the reduction and deuteration of cholest-4-ene-3,6-dione (B1194378) using sodium borodeuteride and deuterium water. researchgate.net Similarly, multiply deuterium-labeled cortisol was prepared using NaBD₄ for reductive deuteration at C-11 after an initial hydrogen-deuterium exchange step. nih.gov
More recent advancements include the use of continuous-flow processes . This technology allows for precise control over reaction parameters such as temperature and time, leading to higher yields and selectivity. nih.gov Continuous-flow deuteration can facilitate reactions that are difficult to control in batch processes, offering a scalable and efficient method for producing deuterated compounds, including complex molecules like steroids. nih.gov The development of novel catalytic systems, including transition-metal catalysts, also promises to enable the direct and selective C-H activation and deuteration of steroids at previously inaccessible positions.
The table below summarizes the key challenges and innovative solutions in the synthesis of deuterated steroids.
Interactive Table: Challenges and Innovations in Deuterated Steroid Synthesis| Challenge | Innovative Solution / Mitigating Strategy | Research Finding |
|---|---|---|
| Poor Regioselectivity | Use of protecting groups and tailored intermediates to direct deuteration to specific sites. | Synthesis of [6,7,7-²H₃] steroids via a 6-oxo-3α,5α-cyclosteroid intermediate allows for specific deuteration at C-6 and C-7. nih.gov |
| Harsh Reaction Conditions | Development of milder catalytic systems and reagents; use of continuous-flow reactors for better control. | Continuous-flow H/D exchange processes allow for quantitative yields and high isotopic enrichment under controlled conditions. nih.gov |
| Isotopic Scrambling | Multi-step synthetic routes that introduce deuterium in a controlled, stepwise manner. | A multi-step synthesis involving protection, exchange, and reduction successfully produced cortisol-d4 with high isotopic content at stable positions. nih.gov |
| Low Isotopic Enrichment | Use of highly enriched deuterium sources (e.g., D₂O, NaBD₄) and optimization of reaction conditions (time, temperature). | Reductive deuteration using NaBD₄ and D₂O yielded a set of steroid diols with high deuterium content. researchgate.net |
| Analytical Complexity | Application of advanced analytical methods like 2D-NMR and high-resolution mass spectrometry for structural confirmation. | The number and positions of deuterium atoms in synthesized steroid diols were confirmed using detailed NMR and mass spectra analysis. researchgate.net |
The choice of deuterating reagent is crucial for the success of the synthesis. The following table outlines common reagents and their applications.
Interactive Table: Common Deuterating Reagents in Steroid Synthesis
| Reagent | Formula | Typical Application | Example |
|---|---|---|---|
| Deuterium Oxide | D₂O | Solvent for base- or acid-catalyzed H/D exchange reactions. | Used in a base-catalyzed exchange to introduce deuterium at the C-7 position of a cyclosteroid intermediate. nih.gov |
| Sodium Borodeuteride | NaBD₄ | Reduction of carbonyl groups (ketones, aldehydes) to deuterated alcohols. | Employed for the reductive deuteration of a C-11 ketone in the synthesis of cortisol-d4. nih.gov |
| Lithium Aluminum Deuteride | LiAlD₄ | Powerful reducing agent for esters and other functional groups. | Used to reduce a benzoate (B1203000) ester during an early attempted synthesis of 7-d-cholesterol. acs.org |
| Deuterium Gas | D₂ | Catalytic deuterogenation of double or triple bonds. | Not explicitly detailed in the provided context for these specific syntheses, but a common general method. |
Advanced Analytical Methodologies and Research Validation for Flumethasone D3
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) has become an indispensable tool for the analysis of steroid hormones and their synthetic analogues due to its high sensitivity and specificity. irisotope.comtexilajournal.com When coupled with chromatographic separation techniques, MS allows for the precise measurement of analytes like Flumethasone (B526066), even at trace levels. The difference in mass between Flumethasone-d3 and the non-labeled analyte, conferred by the deuterium (B1214612) atoms, allows the mass spectrometer to distinguish between the two, which is the fundamental principle behind its use as an internal standard. irisotope.com This approach is crucial for pharmacokinetic studies, metabolism research, and clinical diagnostics. sigmaaldrich.comnih.govrsc.org
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique widely applied in pharmaceutical and biomedical analysis. rsc.org It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov In the context of this compound, LC-MS is used to develop robust methods for quantifying Flumethasone in various biological samples, such as plasma, urine, and tissue. nih.govmdpi.com The chromatographic step separates the analyte of interest from other matrix components, which can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov
The development of LC-MS methods often involves optimizing the mobile phase composition and the type of chromatographic column to achieve a good separation between the analyte and its deuterated internal standard. nih.gov While stable isotope-labeled standards like this compound have nearly identical chemical properties to the analyte, a slight difference in retention time, known as a chromatographic isotope effect, can sometimes be observed. nih.gov Careful method development is required to manage this effect to ensure accurate quantification. LC-MS platforms have been successfully used in metabolomics to study the broader metabolic changes induced by corticosteroids. mdpi.com
For highly selective and sensitive targeted quantification, triple-quadrupole mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique operates in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.govthermofisher.com In this setup, the first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of a specific mass-to-charge ratio, m/z). This ion then passes into the second quadrupole (Q2), a collision cell, where it is fragmented. The third quadrupole (Q3) then selects a specific fragment ion, known as the product ion, to be detected. nih.gov
This two-stage mass filtering significantly reduces background noise and enhances specificity, allowing for the confident identification and quantification of analytes at very low concentrations. nih.govyoutube.com A specific precursor-to-product ion transition is monitored for the analyte (Flumethasone) and another for the internal standard (this compound). thermofisher.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification. LC-MS/MS methods are routinely used for the determination of corticosteroids in biological fluids for applications ranging from therapeutic drug monitoring to doping control. nih.govnih.gov
Table 1: Example LC-MS/MS Parameters for Corticosteroid Analysis This table presents typical parameters that would be defined in an LC-MS/MS method using a stable isotope-labeled internal standard like this compound. The values are illustrative of those found in validated methods for similar compounds.
| Parameter | Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI) | Creates gaseous ions from the analyte molecules eluted from the LC system. nih.gov |
| Polarity | Positive or Negative | Depends on the analyte's chemical structure; corticosteroids can often be detected in both modes. nih.govnih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for targeted quantification. nih.gov |
| Precursor Ion (m/z) | Specific mass of Flumethasone | Selected in the first quadrupole (Q1). nih.gov |
| Product Ion (m/z) | Specific fragment of Flumethasone | Selected in the third quadrupole (Q3) after fragmentation in Q2. nih.gov |
| Dwell Time | 50-100 ms | The time spent monitoring a specific MRM transition; balanced to ensure sufficient data points across a chromatographic peak. thermofisher.com |
The use of an internal standard is fundamental for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response. scispace.comyoutube.com Stable isotope-labeled compounds, such as this compound, are considered the ideal internal standards for mass spectrometry-based quantification. scispace.comnih.govacanthusresearch.com This methodology is known as stable isotope dilution analysis (SIDA).
This compound is chemically and physically almost identical to Flumethasone, meaning it behaves similarly during extraction, chromatography, and ionization. nih.govacanthusresearch.com Any loss of analyte during sample workup or fluctuations in instrument signal will affect the internal standard to the same degree. nih.govnih.gov By adding a known amount of this compound to the unknown sample at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal provides a highly accurate and precise measure of the analyte's concentration. nih.gov This approach effectively compensates for matrix effects and variations in recovery between samples. scispace.comnih.gov
To quantify the unknown concentration of an analyte in a sample, a calibration curve is constructed. researchgate.net This involves preparing a series of calibration standards with known concentrations of the analyte in a matrix that mimics the study samples (e.g., analyte-free plasma). unil.ch The internal standard, this compound, is added at a constant concentration to each calibrator and to the unknown samples. The instrument response (the peak area ratio of the analyte to the internal standard) is plotted against the known concentration of the analyte for the calibration standards. researchgate.net
The relationship between concentration and response ratio should be linear over a specific range. nih.gov Linearity is typically assessed by performing a linear regression analysis on the calibration data. researchgate.net A key metric for linearity is the coefficient of determination (R²), which should ideally be very close to 1.00. For example, studies on related compounds often report correlation coefficients greater than 0.995. researchgate.netresearchgate.net The established linear range must encompass the expected concentrations of the analyte in the study samples. nih.gov
Table 2: Illustrative Linearity Data for Corticosteroid Assays This table shows representative data from published studies on corticosteroids, demonstrating typical performance for linearity.
| Analyte | Internal Standard Type | Matrix | Linear Range | Correlation Coefficient (R²) | Source |
| Fluticasone Propionate & Salmeterol Xinafoate | Structural Analogue | Human Plasma | 0.067–100 µg/mL (FP) | >0.995 | researchgate.net |
| Fluticasone Propionate | ¹³C-labeled | Human Plasma | 25–500 pg/mL | Not Reported | researchgate.net |
| Flutamide | Not Specified | Pharmaceutical Formulation | 0.1–0.6 µg/mL | >0.9955 | researchgate.net |
| Lapatinib | Lapatinib-d3 | Human Plasma | 5–5000 ng/mL | Not Reported | nih.gov |
Analytical method validation ensures that the method is reliable for its intended purpose. nih.gov Precision and accuracy are two of the most critical validation parameters.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is assessed at different levels: within a single analytical run (intra-batch precision) and between different runs on different days (inter-batch precision). unil.ch
Accuracy describes the closeness of the mean test result to the true or accepted reference value. It is typically expressed as the percentage of the nominal (theoretical) concentration. unil.ch
For bioanalytical methods, regulatory guidelines often require precision values to be within ±15% RSD (or ±20% at the lower limit of quantification) and accuracy to be within 85-115% of the nominal value (or 80-120% at the lower limit of quantification). unil.chnih.gov Studies using stable isotope-labeled internal standards consistently demonstrate high precision and accuracy. For instance, a method for quantifying an extended steroid profile using stable isotope-labeled standards showed precision between 0.8% and 11.8% and trueness (a measure of accuracy) between 79% and 115%. unil.ch Another study on Fluticasone Propionate reported intra- and inter-batch accuracy and precision ranging from 95.5-103.4% and 0.74-5.06%, respectively. researchgate.net
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ).
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is the lowest point on the calibration curve.
These limits are crucial for studies where analyte concentrations are expected to be very low, such as in pharmacokinetic studies following low-dose administration. researchgate.net LC-MS/MS methods utilizing stable isotope dilution with standards like this compound can achieve very low LOQs, often in the picogram per milliliter (pg/mL) range. A method developed for Flumethasone in calf urine and serum reported a detection level of 30 pg/mL. nih.gov In another example for a related compound, Fluticasone Propionate, methods have been validated with LOQs as low as 25 pg/mL and even lower. researchgate.netresearchgate.net
Ion Suppression and Variability in Mass Spectrometry-Based Analysis
In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), the sample matrix can significantly impact the accuracy of quantification. longdom.org The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which includes components like lipids, salts, and proteins. longdom.org This phenomenon can manifest as either ion enhancement or, more commonly, ion suppression. psu.edu
Ion suppression occurs when matrix components compete with the analyte of interest (e.g., Flumethasone) and its internal standard (this compound) for ionization. wikipedia.org This competition can lead to a decreased signal for the analyte, resulting in underestimation of its concentration. chromatographyonline.com The variability of the matrix effect is a significant challenge, as it can differ between samples, leading to poor precision and inaccurate results. psu.edu
This compound, as a deuterated internal standard, is the most effective tool to compensate for these effects. Since it co-elutes with the unlabeled Flumethasone and has nearly identical physicochemical properties, it experiences the same degree of ion suppression. nih.govnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, ensuring the reliability of the quantitative data. chromatographyonline.com Studies on the analysis of various corticosteroids in biological matrices like urine and serum have demonstrated that methods employing deuterated internal standards are practically free of significant matrix effects. nih.govnih.gov The development of robust LC-MS/MS methods for corticosteroids often involves a thorough characterization of matrix effects to ensure the accuracy of results. daneshyari.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis and quantification of chemical compounds. researchgate.net In the context of deuterated compounds like this compound, NMR plays a critical role in confirming the identity, purity, and specific labeling pattern of the molecule. sigmaaldrich.comnih.gov The main isotopes used in protein and small molecule NMR are ¹H, ²H (deuterium), ¹³C, and ¹⁵N. nih.gov Isotopic labeling is essential as it can simplify complex spectra and enhance sensitivity. sigmaaldrich.comnih.gov
NMR Applications in Structural Elucidation of Labeled Compounds
NMR spectroscopy is indispensable for confirming the molecular structure of newly synthesized compounds, including isotopically labeled ones like this compound. hyphadiscovery.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular framework.
¹H NMR (Proton NMR): Provides information about the number and chemical environment of hydrogen atoms. In this compound, the absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of unlabeled Flumethasone, confirms the site of deuterium labeling. chemicalbook.com
¹³C NMR: Offers details about the carbon skeleton of the molecule. mdpi.com While less sensitive than ¹H NMR, it is highly effective in differentiating closely related steroid structures. mdpi.com
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. hyphadiscovery.commdpi.com
COSY reveals couplings between neighboring protons.
HSQC correlates proton signals with the directly attached carbon atoms.
HMBC shows correlations between protons and carbons that are two or three bonds away.
Chromatographic Separation Techniques in Research
Chromatographic techniques are fundamental for the separation, identification, and quantification of corticosteroids like Flumethasone and its deuterated analog in various samples. cu.edu.egfue.edu.eg High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed methods due to their excellent separation efficiency and versatility. nih.gov The choice of chromatographic conditions, including the stationary phase (column) and mobile phase, is optimized to achieve the desired separation from other compounds in the mixture. cu.edu.egnih.gov
High-Performance Liquid Chromatography (HPLC) Development
HPLC is a widely used technique for the analysis of corticosteroids. cu.edu.eg Reversed-phase HPLC, particularly with C18 (ODS) columns, is the most common approach for separating these compounds. cu.edu.egnih.gov Method development for Flumethasone analysis involves optimizing several parameters to achieve good resolution and peak shape. cu.edu.eg
A typical HPLC method for Flumethasone might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. cu.edu.egakjournals.comsielc.com The detection is often performed using a UV detector at a wavelength where the analyte absorbs strongly, such as 235 nm or 236 nm. cu.edu.egakjournals.comnih.gov The validation of such methods according to ICH guidelines ensures their accuracy, precision, linearity, and robustness. akjournals.comnih.gov For instance, a validated HPLC method for Flumethasone and related compounds achieved separation within 11 minutes using an ODS column with an acetonitrile-water mobile phase (70:30, v/v). cu.edu.egakjournals.com
| Parameter | HPLC Conditions for Corticosteroid Analysis |
| Stationary Phase | C18 (ODS) Column cu.edu.egnih.gov |
| Mobile Phase | Acetonitrile and Water mixtures (e.g., 70:30 or 60:40 v/v) cu.edu.egnih.gov |
| Detection | UV at ~235-240 nm cu.edu.egnih.gov |
| Flow Rate | Typically 1.0 mL/min cu.edu.egakjournals.com |
| Analysis Time | ~4-11 minutes cu.edu.eglcms.cz |
This table presents typical parameters and is not exhaustive.
Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements
UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures. hitachi-hightech.com
The transition from HPLC to UHPLC for steroid analysis can dramatically reduce analysis time. For example, a separation of multiple corticosteroids that might take over 10 minutes on an HPLC system can be achieved in under 4 minutes with UHPLC, without sacrificing performance. lcms.czmdpi.com This high-throughput capability is particularly advantageous in research and quality control environments. mdpi.com UHPLC methods for corticosteroids often employ C18 columns and can resolve complex mixtures of structurally similar steroids, including isomers, within a single, rapid run. hitachi-hightech.comnih.gov The enhanced sensitivity of UHPLC-MS/MS systems is also beneficial for detecting low concentrations of steroids in biological samples. nih.govbham.ac.uk
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm lcms.cz | < 2 µm hitachi-hightech.com |
| Typical Pressure | Lower | Higher (up to 1000 bar) |
| Analysis Time | Longer (e.g., >10 min) cu.edu.eg | Shorter (e.g., < 4 min) lcms.czmdpi.com |
| Resolution | Good | Excellent hitachi-hightech.com |
| Solvent Consumption | Higher | Lower lcms.cz |
This table provides a general comparison between HPLC and UHPLC.
Thin-Layer Chromatography (TLC) Methodologies
Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of corticosteroids. oup.com The principle involves a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel, coated on a flat carrier like a glass plate or aluminum foil, and a liquid mobile phase that moves up the plate by capillary action. For corticosteroids like Flumethasone and its deuterated analogue, this compound, separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.
The development of a TLC method for this compound involves optimizing the stationary phase, mobile phase composition, and detection technique to achieve clear separation and sensitive detection.
Stationary Phase: The most common stationary phase for corticosteroid analysis is silica gel 60 F254. researchgate.netnih.gov The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-absorbing compounds, such as corticosteroids, under UV light at 254 nm. mdpi.com
Mobile Phase (Developing Solvent): The choice of mobile phase is critical for achieving effective separation. A solvent system's polarity is adjusted to control the migration rate of the compounds. For corticosteroids, which are moderately polar, various solvent mixtures have been developed. A study on the simultaneous analysis of Flumethasone Pivalate, a derivative of Flumethasone, utilized a mobile phase consisting of benzene, ethyl acetate, and formic acid in a ratio of 5:5:0.2 by volume. researchgate.netmdpi.com Other systems used for general corticosteroid identification include mixtures like dichloromethane/methanol (B129727)/water (95/5/0.2 v/v). asean.org The selection of the mobile phase directly influences the Retention Factor (Rf) value of the analyte, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Detection: After developing the plate, the separated spots are visualized. For compounds like this compound which contain a chromophore, initial detection is often performed by observing the plate under UV light at 254 nm, where the compound will appear as a dark spot against the fluorescent background. mdpi.comasean.org To enhance sensitivity and specificity, various spray reagents can be used. oup.com Anisaldehyde-sulphuric acid reagent, when sprayed on the plate followed by heating, can produce colored spots characteristic of the steroid structure. asean.org
Below is a table summarizing a TLC system developed for a closely related compound, Flumethasone Pivalate, which provides a strong basis for a method applicable to this compound.
Table 1: Example TLC System for Flumethasone Pivalate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel aluminum plates F254 | researchgate.netmdpi.com |
| Mobile Phase | Benzene : Ethyl Acetate : Formic Acid (5:5:0.2, by volume) | researchgate.netmdpi.com |
| Detection Wavelength | 250 nm (for densitometric scanning) | mdpi.com |
| Resulting Rf Value | ~0.74 for Flumethasone Pivalate | mdpi.com |
Method Validation and Robustness Studies in Analytical Research
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. researchgate.net For analytical methods used in pharmaceutical research, validation is a regulatory requirement to ensure the reliability, consistency, and accuracy of the results. demarcheiso17025.com The process is guided by international standards, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines, and involves evaluating several key performance parameters. researchgate.net
Key Validation Parameters:
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netbohrium.com For a TLC method, this means showing that the Rf value of this compound is distinct from that of other substances in the sample.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. pharmaguideline.com In TLC-densitometry, this is established by spotting different known concentrations of this compound, scanning the resulting spots, and plotting the peak area against concentration. The correlation coefficient (r²) of the regression line should ideally be close to 0.999. researchgate.net
Accuracy: Accuracy reflects the closeness of the test results to the true value. nih.gov It is often determined through recovery studies, where a known amount of the analyte standard is added to a sample (spiking), and the method is used to measure the concentration. The percentage recovery is then calculated. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-assay precision): Analysis under the same operating conditions over a short interval of time. pharmaguideline.com
Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness Studies:
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. For a TLC method, several parameters can be varied to test robustness.
Table 2: Example of a Robustness Study Design for a TLC Method
| Parameter Varied | Original Condition | Varied Condition 1 | Varied Condition 2 | Acceptance Criteria (Example) |
|---|---|---|---|---|
| Mobile Phase Composition (Ethyl Acetate %) | 50% | 48% | 52% | RSD of Rf value < 2% |
| Mobile Phase pH (Formic Acid %) | 0.2% | 0.18% | 0.22% | RSD of Rf value < 2% |
| Chamber Saturation Time | 20 min | 15 min | 25 min | RSD of Peak Area < 2% |
| Development Temperature | 25°C | 23°C | 27°C | RSD of Peak Area < 2% |
The successful validation of an analytical method for this compound, including a thorough robustness evaluation, ensures that the method is fit for its purpose and can be reliably used in routine analysis, such as in quality control or research studies. mdpi.comresearchgate.net
Applications of Flumethasone D3 in Biochemical and Metabolic Research
Stable Isotope Tracing for Metabolic Pathway Elucidation
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.gov By introducing a nutrient labeled with a stable isotope (like ¹³C or ¹⁵N) into a biological system, researchers can follow the label's incorporation into various metabolites, providing a dynamic view of metabolic flux. frontiersin.org
In studies of carbon metabolism, a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, is introduced to cells or organisms. frontiersin.orgisotope.com As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. isotope.com Mass spectrometry is then used to measure the extent and pattern of ¹³C enrichment in these metabolites. nih.gov This allows researchers to identify which pathways are active and to quantify the rate of flux through them. youtube.com
While Flumethasone-d3 itself is not used to directly trace carbon pathways, it serves a critical function in these experiments as an internal standard. clearsynth.comijpbms.com For accurate quantification of the ¹³C-labeled metabolites, a known amount of a stable isotope-labeled standard is added to the sample. researchgate.net this compound can be used for the precise quantification of endogenous or unlabeled Flumethasone (B526066) when studying its metabolic fate alongside the primary carbon-tracing experiment. nih.gov Its similar chemical behavior ensures it experiences the same processing and analytical variations as the unlabeled analyte, but its distinct mass allows for separate detection, thereby correcting for sample loss and ionization variability in the mass spectrometer. ijpbms.com
A significant challenge in stable isotope tracing is that heavy isotopes exist naturally. For instance, carbon has a natural abundance of approximately 1.1% ¹³C. researchgate.net This means that even in the absence of a labeled tracer, any given metabolite will have a population of molecules containing one or more heavy isotopes (mass isotopologues). nih.gov When analyzing data from a ¹³C-tracing experiment, these naturally occurring isotopologues contribute to the measured signal and can obscure the true level of enrichment from the tracer. dntb.gov.ua
Therefore, a correction must be applied to the raw mass spectrometry data to subtract the contribution of natural isotope abundances. nih.govresearchgate.net This deisotoping process is computationally intensive and typically involves matrix-based algorithms. nih.govnih.gov A correction matrix is calculated based on the elemental formula of the metabolite and the known natural abundance of all its constituent isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). nih.govnih.gov This matrix is then used to mathematically transform the measured mass isotopologue distribution (MID) into a corrected MID that reflects only the enrichment from the administered stable isotope tracer. nih.gov This correction is essential for the accurate qualitative and quantitative interpretation of metabolic flux. researchgate.net
| Mass Isotopologue | Observed Relative Intensity (Measured) | Corrected Relative Intensity (Tracer-Derived) |
|---|---|---|
| M+0 (All ¹²C) | 0.500 | 0.516 |
| M+1 (One ¹³C) | 0.350 | 0.342 |
| M+2 (Two ¹³C) | 0.150 | 0.142 |
This table provides a simplified, hypothetical example to illustrate the principle of how measured intensities are adjusted after correcting for the natural abundance of ¹³C.
Enzyme Kinetics and Biotransformation Studies (Non-Human or In Vitro)
This compound is a valuable tool for investigating enzyme kinetics and the biotransformation of its parent compound in non-human or in vitro systems. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. nih.gov This occurs because the C-D bond is stronger and requires more energy to break. nih.gov Observing a significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting step in the enzymatic reaction. nih.govnih.gov
In vitro studies using human liver microsomes and cDNA-expressed enzymes have shown that corticosteroids like Fluticasone (a related compound) are primarily metabolized by Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net Flumethasone itself is also known to be a substrate for CYP3A4-mediated metabolism. wikipedia.org In such in vitro biotransformation assays, this compound is used as an ideal internal standard. nih.govresearchgate.net Researchers can incubate Flumethasone with liver microsomes or specific enzymes and then add a known quantity of this compound before sample processing and analysis by LC-MS/MS. nih.gov This allows for the precise quantification of the remaining parent drug and the formation of its metabolites over time, enabling the determination of key kinetic parameters like Kₘ and Vₘₐₓ. nih.govresearchgate.net
| Enzyme Family | Specific Enzyme Example | Role in Metabolism |
|---|---|---|
| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for the hepatic biotransformation of many corticosteroids. wikipedia.orgnih.govresearchgate.net |
| Cytochrome P450 | CYP3A5 | Also contributes to the metabolism of certain corticosteroids. nih.gov |
| Cytochrome P450 | CYP3A7 | Involved in fetal liver metabolism of corticosteroids. nih.gov |
Research on Metabolite Identification Using Deuterated Standards
The identification and quantification of drug metabolites in complex biological matrices like plasma or urine is a fundamental aspect of biochemical research. clearsynth.com Deuterated compounds such as this compound are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays. clearsynth.comresearchgate.net
When analyzing a sample to identify and quantify Flumethasone and its metabolites, a known amount of this compound is added at an early stage of sample preparation. nih.gov Because its physicochemical properties are nearly identical to the unlabeled analyte, this compound co-elutes during liquid chromatography (LC). researchgate.net However, in the mass spectrometer (MS), it is easily distinguished by its higher mass (a +3 Da shift in this case). scbt.com This allows the instrument to simultaneously measure the signal for the analyte and the internal standard. By calculating the ratio of the analyte's signal to the known concentration of the internal standard, researchers can accurately determine the concentration of the analyte, compensating for any loss during extraction or fluctuations in instrument response. ijpbms.com This approach significantly improves the precision, accuracy, and reliability of metabolite quantification. clearsynth.com
Mechanisms of Isotope Exchange in Biological Systems (Research Focus)
The study of isotope exchange, particularly hydrogen-deuterium exchange (HDX), is a sophisticated research technique used to probe the conformational dynamics of proteins and other biomolecules. frontiersin.orgyoutube.com In a typical HDX-MS experiment, a protein is incubated in a deuterated buffer (like D₂O). youtube.com Amide hydrogens on the protein's backbone that are exposed to the solvent will exchange with deuterium atoms, causing a measurable increase in the protein's mass. frontiersin.org Regions of the protein that are highly flexible or solvent-exposed will exchange rapidly, while those buried within the core or involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) will exchange slowly or not at all. youtube.comyoutube.com By analyzing the rate and extent of deuterium uptake in different parts of the protein, scientists can map protein structure, identify ligand binding sites, and characterize conformational changes. youtube.com
While this compound is not typically used as the primary probe in HDX experiments, the principles of isotope exchange are critical to its use as an internal standard. The deuterium atoms on this compound are placed on a stable methyl group to minimize the risk of back-exchange, where the deuterium label unintentionally exchanges with protons from the solvent during sample handling and analysis. scbt.com Such back-exchange can compromise the accuracy of quantitative studies. researchgate.net Therefore, research into the mechanisms of isotope exchange helps in the rational design of deuterated standards, ensuring the label is placed in a chemically stable position. nih.gov
Applications in Veterinary and Residue Science Research
Methodological Development for Veterinary Drug Residue Analysis
The development of robust analytical methods is essential for ensuring food safety and enforcing regulations concerning veterinary drugs. Flumethasone-d3 is integral to the creation and validation of these sophisticated detection techniques.
Modern food safety monitoring requires highly efficient methods capable of detecting a wide array of veterinary drug residues simultaneously. waters.com These multi-class, multi-residue (MCMR) methods are designed to screen for dozens or even hundreds of compounds from diverse chemical classes in a single analytical run. fda.govnih.gov Corticosteroids, including Flumethasone (B526066), are a key class of drugs monitored in these comprehensive screens, alongside others such as antibiotics, anthelmintics, and β-agonists. waters.comfda.gov
The analytical technique of choice for these methods is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). waters.comnih.govnih.gov This technology provides the necessary selectivity and sensitivity to identify and quantify trace levels of residues in complex food matrices. nih.gov To achieve accurate quantification, stable isotope-labeled internal standards, such as this compound, are employed. nih.gov These standards are added to the sample at the beginning of the analytical process and are used to correct for any analyte loss during sample preparation and analysis, thereby ensuring the accuracy of the final reported concentration. nih.gov The development of MCMR methods allows for the consolidation of many individual analyses into one efficient screening method, improving laboratory throughput and reducing costs. waters.com
Table 1: Examples of Veterinary Drug Classes Included in Multi-Residue Screening Methods
| Drug Class | Description | Reference |
|---|---|---|
| Corticosteroids/Hormones | Anti-inflammatory agents and growth promoters. | fda.gov |
| Antibiotics (e.g., Tetracyclines, Sulfonamides, Penicillins) | Used to treat and prevent bacterial infections. | fda.govnih.gov |
| Anthelmintics | Used to treat parasitic worm infections. | fda.govfda.gov |
| β-Agonists | Used illegally as growth promoters to increase muscle mass. | fda.govnih.gov |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Used for pain relief and to reduce inflammation. | nih.gov |
| Pesticides & Mycotoxins | Contaminants that can also be monitored alongside veterinary drugs. | nih.gov |
The analysis of veterinary drug residues in animal-derived products like meat, milk, and liver presents a significant challenge due to the complexity of the sample matrices, which are rich in proteins and fats. nih.gov Effective sample preparation is a critical step to isolate the target analytes from these interfering substances before instrumental analysis. nih.govnih.gov
A common approach involves an initial solvent extraction, often using acetonitrile (B52724), to transfer the drug residues from the tissue into a liquid phase. fda.govthermofisher.com This is frequently followed by a clean-up step using solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE). waters.comfda.govnih.gov In SPE, the extract is passed through a cartridge containing a sorbent material that retains interfering components while allowing the target analytes to pass through, or vice-versa. nih.govphenomenex.com The dSPE technique, a hallmark of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding sorbent materials directly to the sample extract to remove matrix components like lipids. thermofisher.com this compound is added prior to these steps to function as an internal standard, accounting for any variability or loss during the extraction and cleanup process. nih.gov
Table 2: Overview of Sample Preparation Techniques in Residue Analysis
| Technique | Description | Reference |
|---|---|---|
| Solvent Extraction | Use of solvents like acetonitrile to extract analytes from a solid or liquid sample. | fda.gov |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture. The sample extract is passed through a cartridge containing a solid sorbent. | nih.govphenomenex.com |
| Dispersive SPE (dSPE) | A clean-up technique where a sorbent is added directly to the sample extract, often used in QuEChERS methods. | waters.comthermofisher.com |
| Liquid-Liquid Extraction (LLE) | A method to separate compounds based on their relative solubilities in two different immiscible liquids. | nih.gov |
| Protein Precipitation | A process to remove proteins from a biological sample, often by adding a solvent or salt. | nih.gov |
Role of this compound as a Certified Reference Standard in Residue Testing
The use of Certified Reference Materials (CRMs) is fundamental to achieving accuracy and comparability of results in analytical chemistry. This compound is available as a CRM and plays a pivotal role as an internal standard in residue testing. lgcstandards.com
Before a new analytical method can be used for routine monitoring, it must undergo a rigorous validation process to prove it is fit for its intended purpose. fda.govnih.gov This validation assesses key performance parameters such as linearity, accuracy (measured as recovery), precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov this compound is used during this validation to help establish these performance characteristics for Flumethasone and other corticosteroids. For example, recovery studies involve spiking blank animal tissues (like muscle or milk) with known concentrations of the target drugs and their labeled internal standards. nih.gov The samples are then processed through the entire analytical method, and the results are used to determine the method's efficiency at extracting the analytes. Methods are typically required to meet specific criteria, such as recovery rates between 70-120% and relative standard deviations (RSD) below 20%, to be considered acceptable for regulatory use. nih.gov
Table 3: Performance Characteristics of Multi-Residue Methods in Animal Products
| Matrix | Parameter | Value Range | Reference |
|---|---|---|---|
| Animal Source Foods (Pork, Poultry) | Recovery | 79.2 – 118.5% | nih.gov |
| Animal Source Foods (Pork, Poultry) | Limit of Detection (LOD) | 0.1 – 10 µg/kg | nih.gov |
| Bovine Urine | Recovery | 71.0 – 117.0% | nih.gov |
| Bovine Urine | Limit of Quantification (LOQ) | 0.05 – 7.52 µg/L | nih.gov |
| Pork | Recovery | 82 – 98% | nih.gov |
| Pork | Relative Standard Deviation (RSD) | 1.5 – 7.7% | nih.gov |
Research on Pharmacokinetic Methodologies in Animal Models (excluding dosage and clinical outcomes)
Pharmacokinetic (PK) studies investigate how a drug is absorbed, distributed, metabolized, and excreted by an organism. The development of a sensitive and validated analytical method is the first step in any PK study. camelsandcamelids.comresearchgate.net For Flumethasone, this involves creating a method to accurately measure its concentration in biological fluids, typically plasma, over time. camelsandcamelids.comnih.gov
The methodology for these studies in animal models such as horses and camels involves the collection of blood samples at multiple time points after drug administration. camelsandcamelids.comresearchgate.net The plasma is separated and prepared for analysis, often using solid-phase extraction to isolate the drug from the plasma matrix. camelsandcamelids.com The concentrations of Flumethasone in these extracts are then measured using a validated LC-MS/MS method. camelsandcamelids.comresearchgate.net The use of an internal standard, such as Cortisol-d3 or another deuterated steroid, is crucial for ensuring the accuracy of these plasma concentration measurements. camelsandcamelids.com The resulting time-versus-concentration data are then analyzed using specialized software and fitted to a pharmacokinetic model, such as a two-compartment model, to describe the drug's disposition in the animal's body. camelsandcamelids.comresearchgate.net
Environmental Fate Research Methodologies Involving Deuterated Compounds
Analytical Approaches for Detection in Environmental Matrices
The detection and quantification of deuterated compounds such as Flumethasone-d3 in complex environmental matrices like water, soil, sediment, and biota require highly sensitive and specific analytical techniques. The primary challenge is to distinguish the deuterated tracer from the non-deuterated (proteo) form of the compound and from other interfering substances present in the sample. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted method for this purpose. doi.org This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation of mass spectrometry. In a typical workflow, the sample is first subjected to an extraction and clean-up process, such as solid-phase extraction (SPE), to remove matrix interferences and concentrate the analytes. doi.org The extract is then injected into the LC system, where this compound is separated from other compounds. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The difference in mass between this compound and its parent compound, Flumethasone (B526066), allows for their unambiguous differentiation.
Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for more volatile compounds or after a derivatization step to increase the volatility of the analyte. doi.org However, LC-MS/MS is generally preferred for glucocorticoids due to their polarity and thermal lability. doi.org High-resolution mass spectrometry (HRMS) offers even greater specificity and can help identify unknown transformation products of the deuterated compound.
The table below outlines key parameters for the analytical detection of a deuterated glucocorticoid like this compound in environmental samples.
| Parameter | Analytical Technique | Description | Typical Values |
| Separation | UHPLC | Utilizes a C18 column to separate the analyte from matrix components based on polarity. | Gradient elution with acetonitrile (B52724)/water |
| Ionization | Electrospray (ESI+) | Soft ionization technique suitable for polar, thermally labile molecules like glucocorticoids. doi.org | Positive ion mode is often more sensitive. doi.org |
| Detection | Tandem MS (MRM) | Highly selective and sensitive mode that monitors specific precursor-to-product ion transitions for the analyte and its deuterated internal standard. | LOD: <1 ng/L; LOQ: 1-10 ng/L |
| Confirmation | Ion Ratio | The ratio of two different product ions from the same precursor ion must match that of a known standard, confirming identity. | Within ±20% of standard |
LOD: Limit of Detection; LOQ: Limit of Quantification; UHPLC: Ultra-High Performance Liquid Chromatography; MRM: Multiple Reaction Monitoring.
Methodologies for Assessing Environmental Pathways and Behavior
Understanding how a substance like Flumethasone moves through and interacts with the environment is critical for assessing its potential impact. Deuterated compounds like this compound are ideal tracers for these studies because they mimic the behavior of the parent drug while being distinguishable from pre-existing environmental contamination. nih.gov
Key methodologies include:
Adsorption-Desorption Studies: These laboratory experiments, often following a batch equilibrium method, quantify the extent to which a compound binds to soil or sediment particles. frontiersin.org By introducing this compound to a slurry of soil and water, researchers can measure its distribution between the solid and aqueous phases. This helps predict its mobility; strongly adsorbed compounds are less likely to leach into groundwater. frontiersin.org The results are typically expressed as an adsorption coefficient (Kd).
Leaching and Column Studies: To simulate the vertical movement of a substance through the soil profile, researchers use soil columns under controlled laboratory or greenhouse conditions. frontiersin.org A known amount of this compound is applied to the surface, and "rainfall" is simulated. Water leaching from the bottom of the column (leachate) and soil sections are analyzed over time to determine the speed and extent of movement, providing insight into the potential for groundwater contamination.
Runoff Studies: In field plots designed to control water flow, this compound can be applied to assess its transport via surface runoff during rain events. This is particularly relevant for understanding how agricultural or land-applied waste can contaminate surface water bodies.
Atmospheric Transport Modeling: While less relevant for non-volatile compounds like glucocorticoids, deuterated tracers can be used to study the atmospheric fate of more volatile substances. youtube.com These studies help model how far a pollutant can travel from its source.
The following table summarizes common environmental fate studies where a deuterated tracer like this compound would be instrumental.
| Study Type | Objective | Key Parameter(s) | Environmental Compartment |
| Adsorption/Desorption | Determine binding affinity to soil/sediment. | Adsorption Coefficient (Kd), Desorption Coefficient (Kdes) frontiersin.org | Soil, Sediment |
| Soil Column Leaching | Assess potential to move through soil to groundwater. | Analyte concentration in leachate and soil layers over time. | Soil, Groundwater |
| Field Dissipation | Measure persistence under real-world conditions. | Dissipation Half-Life (DT50) frontiersin.org | Soil |
| Aquatic Fate | Evaluate behavior and persistence in water systems. | Hydrolysis Rate, Photolysis Rate | Surface Water |
Research on Bioavailability and Degradation Study Methods
The persistence of a pharmaceutical in the environment is determined by its resistance to degradation. Deuterium (B1214612) labeling provides a unique advantage in studying these processes due to the kinetic isotope effect (KIE). nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that chemical reactions involving the cleavage of this bond, such as metabolic breakdown by microbes, often proceed more slowly for the deuterated compound. nih.govvenable.com
This phenomenon allows researchers to:
Identify Degradation Pathways: By comparing the degradation products of Flumethasone and this compound, scientists can pinpoint the specific sites on the molecule that are targeted by microbial enzymes. A slower formation of a particular metabolite from this compound indicates that its formation involves breaking the C-D bond.
Quantify Degradation Rates: Laboratory incubation studies using environmental samples (e.g., soil, river water, activated sludge) are conducted to measure the rate of disappearance of this compound. These studies can be performed under various conditions (e.g., aerobic, anaerobic, different temperatures) to simulate different environmental scenarios.
Assess Bioavailability: Environmental bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. researchgate.net While direct measurement is complex, tracer studies with this compound can help determine uptake rates in specific organisms (e.g., algae, invertebrates) under controlled laboratory settings. Comparing the uptake of the deuterated versus the non-deuterated form can also provide insights into metabolic processes post-uptake.
The table below illustrates the application of the kinetic isotope effect in degradation studies.
| Degradation Process | Description | Role of this compound | Expected Observation |
| Biodegradation | Breakdown of the compound by microorganisms in soil or water. | Serves as a probe for metabolic pathways. The C-D bond slows enzymatic attack at the labeled position. nih.gov | Slower degradation rate (longer half-life) compared to the non-deuterated Flumethasone. |
| Photodegradation | Breakdown caused by exposure to sunlight in surface waters. | Acts as a control. If the C-D bond is not involved in the light-induced reaction, degradation rates should be similar to Flumethasone. | Similar degradation rate to Flumethasone if the reaction site is elsewhere on the molecule. |
| Hydrolysis | Chemical breakdown in water due to reaction with water molecules. | Can determine if specific C-H bonds are involved in hydrolysis, though less common for stable molecules. | Potentially slower hydrolysis if the labeled position is reactive. |
By employing these sophisticated methodologies, scientists can build a comprehensive profile of the environmental journey of pharmaceuticals like Flumethasone, with this compound serving as an indispensable analytical tool.
Future Directions and Emerging Research Areas
Innovations in Synthesis of Complex Deuterated Molecules
The synthesis of complex deuterated molecules like Flumethasone-d3 is a testament to the advancements in isotopic labeling techniques. Traditional methods, which often involve metal-catalyzed or acid/base-promoted carbon-hydrogen/carbon-deuterium (C-H/C-D) exchange, have faced challenges such as the need for complex catalyst synthesis, high costs, and harsh reaction conditions that may not be suitable for delicate molecules. wada-ama.org
To overcome these limitations, researchers are exploring innovative and milder synthetic routes. These include photochemical and biocatalytic methods for deuterium (B1214612) incorporation. dshs-koeln.denih.gov Photochemical deuteration, for instance, utilizes visible light to induce the labeling of drug molecules and natural products, often allowing for the deuteration of complex structures at a late stage of the synthesis. dshs-koeln.de Biocatalysis, on the other hand, employs enzymes to facilitate highly specific and enantioselective deuterium labeling, offering a green and efficient alternative to traditional chemical synthesis. nih.gov
The synthesis of deuterated steroids, in particular, has been a subject of considerable research. Methods have been developed for the preparation of deuterium-labeled analogs of naturally occurring steroid hormones, which are invaluable for metabolism studies and as internal standards. researchgate.net For example, multi-labeled cortisol and cortisone (B1669442) have been synthesized using both deuterium (²H) and carbon-13 (¹³C) isotopes. nih.gov While specific details on the commercial synthesis of this compound are often proprietary, the general advancements in the catalytic deuteration of steroids and the synthesis of isotopically labeled glucocorticoids provide a strong foundation for future innovations in producing this and other complex deuterated molecules with high purity and efficiency. researchgate.netnih.gov
Advancements in Stable Isotope-Resolved Metabolomics and Flux Analysis
Stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses stable isotope tracers to track the fate of molecules through metabolic pathways. nih.gov This approach provides a dynamic view of metabolism that is not possible with traditional metabolomic methods that only measure the static concentrations of metabolites. dshs-koeln.de Deuterated compounds like this compound are ideal for use as internal standards in such studies, enabling the precise and accurate quantification of their non-deuterated counterparts.
The study of steroid hormone biosynthesis and metabolism is a key area where SIRM can provide significant insights. wada-ama.orgresearchgate.net Glucocorticoids, such as flumethasone (B526066), play a crucial role in regulating metabolism, and understanding their intricate pathways is vital. nih.govnih.gov By using deuterated standards, researchers can trace the metabolic flux of these hormones, uncovering how their production and breakdown are altered in various physiological and pathological states.
Metabolic flux analysis, a related technique, quantifies the rates of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers is fundamental to this approach. While direct studies employing this compound in metabolic flux analysis are not yet widely published, the principles of the technique suggest its potential utility. For instance, it could be used to investigate how certain diseases or drug treatments affect the metabolic pathways of synthetic corticosteroids. The advancements in analytical platforms like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are continuously improving the capabilities of SIRM and flux analysis, paving the way for future research that could leverage this compound to unravel the complexities of glucocorticoid metabolism. dshs-koeln.denih.gov
Development of New Analytical Techniques for Trace Analysis
The detection and quantification of trace amounts of synthetic corticosteroids in various biological and environmental matrices present a significant analytical challenge. The development of highly sensitive and specific analytical techniques is crucial for applications ranging from clinical diagnostics to environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.govnih.govresearchgate.net
The use of deuterated internal standards, such as this compound, is a cornerstone of modern quantitative LC-MS/MS methods. nih.gov These standards are chemically almost identical to the analyte of interest but have a different mass due to the presence of deuterium atoms. This allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample preparation, chromatographic separation, and instrument response, thereby ensuring the accuracy and precision of the quantification. nih.govnih.gov
Recent advancements in LC-MS/MS technology have enabled the detection of synthetic corticosteroids at extremely low concentrations, often in the nanogram per liter (ng/L) or even picogram per milliliter (pg/mL) range. wada-ama.orgnih.gov These methods are capable of simultaneously analyzing multiple corticosteroids in complex matrices like serum, urine, and environmental water samples. wada-ama.orgresearchgate.net The development of such robust and sensitive analytical techniques, underpinned by the use of reliable internal standards like this compound, is essential for advancing our understanding of the exposure to and effects of these potent compounds.
Expanded Applications of Deuterated Standards in Cross-Disciplinary Research
The utility of deuterated standards like this compound extends beyond fundamental analytical chemistry into a wide array of cross-disciplinary research fields. The inherent precision that these standards bring to quantitative analysis makes them invaluable tools in areas where accurate measurement is paramount.
One prominent example is in the field of sports drug testing and anti-doping analysis . Regulatory bodies like the World Anti-Doping Agency (WADA) rely on sophisticated analytical methods to detect the illicit use of performance-enhancing substances, including glucocorticosteroids. nih.govnih.gov Deuterated internal standards are critical for the accurate quantification of prohibited substances in athletes' biological samples, ensuring fair and reliable testing. wada-ama.orgnih.gov The use of these standards helps to differentiate between endogenous (naturally produced) and exogenous (administered) steroids and to establish whether the concentration of a substance exceeds permissible limits. nih.govresearchgate.net
In environmental science , there is growing concern about the presence of pharmaceuticals, including corticosteroids, in water sources due to human and veterinary use. Deuterated standards are employed in methods to detect and quantify these compounds in environmental samples, helping to assess the extent of contamination and the potential risks to ecosystems and human health. researchgate.net
Furthermore, forensic toxicology utilizes deuterated standards for the accurate measurement of drugs and their metabolites in post-mortem and other forensic samples. In dermatological and pharmaceutical research , deuterated compounds have been used to study the percutaneous absorption of chemicals through the skin, providing insights into the delivery and disposition of topical medications. nih.gov The development of new deuterated drugs is also an active area of research, with the aim of improving the metabolic and pharmacokinetic properties of existing medications. nih.govresearchgate.net As analytical techniques continue to advance, the applications for deuterated standards like this compound are expected to expand further into new and exciting areas of scientific inquiry.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing Flumethasone-d3?
Deuterium labeling requires precise synthetic routes, such as hydrogen-deuterium exchange under controlled conditions (e.g., acidic or basic catalysis). Characterization should combine nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions and high-resolution mass spectrometry (HRMS) to verify molecular integrity . Purity analysis via reversed-phase HPLC with UV detection is critical, ensuring >98% purity as per pharmacopeial standards .
Basic: How do analytical techniques like HPLC and LC-MS differ in quantifying this compound in biological matrices?
HPLC-UV is suitable for high-concentration samples (e.g., formulation analysis), while LC-MS/MS offers superior sensitivity for trace quantification in plasma or tissue homogenates. Method validation must include matrix effect studies, recovery rates, and deuterium stability assessments during extraction (e.g., solid-phase extraction vs. liquid-liquid partitioning) to avoid isotopic dilution effects .
Basic: What role does deuterium labeling play in altering Flumethasone’s chemical stability compared to its non-deuterated form?
Deuterium substitution at metabolically vulnerable positions (e.g., C-16) can reduce first-pass metabolism via the kinetic isotope effect (KIE), potentially extending half-life. Accelerated stability testing under ICH guidelines (e.g., Q1A) should compare degradation products (e.g., oxidation byproducts) using forced degradation studies under thermal, photolytic, and hydrolytic conditions .
Advanced: How do pharmacokinetic parameters of this compound differ from Flumethasone in preclinical models?
Comparative studies require crossover designs in rodent models, with serial blood sampling for LC-MS/MS analysis. Key parameters include AUC, Cmax, and t½. Deuterium’s impact on cytochrome P450 (CYP) metabolism (e.g., CYP3A4) must be evaluated using hepatic microsomal assays paired with isotopologue-specific kinetic modeling .
Advanced: What in vitro models best predict the metabolic pathways of this compound in human tissues?
Primary hepatocyte cultures or 3D spheroid models are preferred over immortalized cell lines due to retained CYP activity. Isotope tracing via LC-HRMS can map deuterium retention in metabolites (e.g., 6β-hydroxyflumethasone). Paired with CRISPR-engineered CYP knockouts, researchers can isolate specific enzymatic contributions .
Data Analysis: How can researchers quantify deuterium incorporation efficiency and its impact on bioanalytical data variability?
Use <sup>2</sup>H-NMR integration ratios (deuterated vs. non-deuterated peaks) and mass isotopomer distribution analysis (MIDA) via MS. Statistical tools like ANOVA should account for batch-to-batch variability in deuterium labeling (e.g., 95% vs. 98% incorporation) and its propagation into pharmacokinetic models .
Data Analysis: What statistical approaches mitigate variability in this compound measurements from complex biological samples?
Non-linear mixed-effects modeling (NONMEM) accommodates inter-individual variability, while robust regression (e.g., Huber loss) minimizes outliers in low-concentration data. Preprocessing steps, such as normalization to internal standards (e.g deuterated analogs of related steroids), improve reproducibility .
Experimental Design: Why are isotopic control groups critical in deuterated corticosteroid studies?
Control groups using non-deuterated Flumethasone isolate isotope-specific effects (e.g., metabolic rate differences). Randomized block designs with matched cohorts (e.g., age, weight) reduce confounding variables. Blinded sample analysis prevents measurement bias .
Contradictions: How should researchers resolve discrepancies in reported deuterium effects on Flumethasone’s receptor binding affinity?
Systematic reviews should evaluate assay conditions (e.g., glucocorticoid receptor isoform specificity, temperature/pH variations). Surface plasmon resonance (SPR) assays under standardized conditions (e.g., 25°C, pH 7.4) with triplicate runs can reconcile conflicting Kd values .
Literature Synthesis: What strategies identify gaps in existing this compound research and generate novel hypotheses?
Text-mining tools (e.g., VOSviewer) can map keyword co-occurrence in PubMed/Scopus entries to highlight understudied areas (e.g., long-term dermal absorption studies). The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) prioritizes questions like "Does deuterium alter Flumethasone’s transdermal flux in compromised skin models?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
